molecular formula C18H29ClN2O B138059 (R)-(+)-Bupivacaine Hydrochloride CAS No. 27262-46-0

(R)-(+)-Bupivacaine Hydrochloride

Numéro de catalogue B138059
Numéro CAS: 27262-46-0
Poids moléculaire: 324.9 g/mol
Clé InChI: SIEYLFHKZGLBNX-PKLMIRHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bupivacaine is a local anesthetic often administered by spinal injection prior to total hip arthroplasty . It is also commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery . It is available mixed with a small amount of epinephrine to increase the duration of its action .


Synthesis Analysis

The synthesis process of levobupivacaine hydrochloride, a similar compound to bupivacaine, has been optimized and improved . The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes l-(–)-dibenzoyl tartaric acid for chiral separation . Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity .


Molecular Structure Analysis

The 3D structure of levobupivacaine hydrochloride in solution was revealed . The absolute configuration of the individual enantiomers was determined . The crystal structure of the final product was determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .


Chemical Reactions Analysis

Titrimetric analysis is based on the complete reaction between the analyte and a reagent . This method is capable of rapid and convenient analyte determinations with high accuracy and precision .


Physical And Chemical Properties Analysis

The physicochemical characterization of drug compounds includes the acid dissociation constant, log P, and solubility . These are highly important in order to understand the druggability of a novel compound .

Applications De Recherche Scientifique

Veterinary Dental Procedures

(R)-(+)-Bupivacaine Hydrochloride is used in veterinary dental procedures to reduce the amount of general anesthesia needed and alleviate post-procedural pain. A study on infant pigs demonstrated that bupivacaine injections in the palate have a relatively short and variable duration of action, below what is expected based on its pharmacokinetic properties (Holman et al., 2014).

Chromatographic Separation

In chromatographic processes, the separation of (R)-(+)-bupivacaine enantiomers is a crucial step in obtaining a high degree of purity, particularly for S-(−)-bupivacaine which is less toxic to the central nervous and cardiovascular systems. A study focused on optimizing continuous simulated moving bed (SMB) unity for the separation of these enantiomers, demonstrating the technical feasibility of this approach (Silva et al., 2005).

Nanotechnological Approaches in Anesthesia

Nanotechnology offers promising avenues for enhancing the anaesthetic effect of bupivacaine. A study presented the development of nanostructured lipid carriers (NLC) encapsulating bupivacaine, showing that this formulation was stable for 12 months, with potential for reducing the required anaesthesia dose and decreasing systemic toxicity (da Silva et al., 2017).

Analytical Techniques

Developing analytical methods for determining bupivacaine hydrochloride content is important for quality control in pharmaceutical preparations. Electrochemical methods have been established for this purpose, offering accuracy and good repeatability (Jian, 2010).

Pharmacokinetics and Placental Transfer

Understanding the pharmacokinetics and placental transfer of bupivacaine enantiomers is crucial, especially in specific populations such as HIV-infected parturient women on antiretroviral therapy. Research has shown that bupivacaine pharmacokinetics are enantioselective, revealing higher maternal plasma concentrations of the R-bupivacaine enantiomer (Souza et al., 2019).

Liposomal Extended-Release Formulations

Liposomal extended-release formulations of bupivacaine have been developed for postsurgical analgesia, showing long-lasting effects up to 72 hours while minimizing adverse side effects typically associated with opioids (Lambrechts et al., 2013).

Skeletal Muscle Necrosis and Free Radical Formation

Research has also explored the induction of acute skeletal muscle necrosis by bupivacaine hydrochloride, suggesting the involvement of hydroxyl radical formation in this process. This highlights the potential for compounds like dimethyl sulphoxide to mitigate these effects (Wakata et al., 2001).

Mécanisme D'action

Target of Action

®-(+)-Bupivacaine Hydrochloride, commonly known as Bupivacaine, is a widely used local anesthetic agent . It primarily targets voltage-gated sodium channels present on the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for nerve impulse transmission .

Mode of Action

Bupivacaine interacts with its targets, the voltage-gated sodium channels, by binding to specific sites within the channel pore, thereby blocking the influx of sodium ions . This blockade prevents the generation and conduction of action potentials, leading to a loss of sensation in the area where the drug is applied . The compound’s action is reversible, and normal nerve function is restored once the drug diffuses away from the site of action .

Biochemical Pathways

The primary biochemical pathway affected by Bupivacaine is the neuronal signal transmission pathway. By blocking sodium channels, Bupivacaine inhibits the propagation of action potentials along the nerves. This action disrupts the normal flow of electrical signals from the peripheral nervous system to the central nervous system, leading to a localized loss of sensation .

Pharmacokinetics

The pharmacokinetic properties of Bupivacaine are similar to other local anesthetics. It is extensively metabolized in the liver and excreted in the urine and feces . The onset of action is typically within 15 minutes, and its duration of action ranges from 2 to 8 hours . These properties contribute to its bioavailability and efficacy as a local anesthetic .

Result of Action

The primary molecular effect of Bupivacaine’s action is the blockade of sodium channels, which leads to a decrease in neuronal excitability and a subsequent loss of sensation in the area of application . On a cellular level, this results in the inability of neurons to propagate action potentials and transmit nerve impulses .

Action Environment

The action, efficacy, and stability of Bupivacaine can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of Bupivacaine, which in turn can influence its ability to penetrate neuronal membranes and block sodium channels . Additionally, the presence of inflammation can lead to tissue acidosis, which may reduce the efficacy of Bupivacaine . Therefore, the local environment at the site of drug administration plays a crucial role in determining the drug’s action and effectiveness .

Safety and Hazards

The safety data sheet provides information on the hazards of a substance . It includes information on the classification of the substance, label elements, hazards not otherwise classified, and first aid measures .

Orientations Futures

The current pharmacologic treatment options available for the treatment of obesity are being reviewed, and the use of off-label medications is being discussed, along with medications currently under development . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

Propriétés

IUPAC Name

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949994
Record name 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Bupivacaine Hydrochloride

CAS RN

27262-46-0
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Bupicaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-Bupivacaine Hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-(+)-Bupivacaine Hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-(+)-Bupivacaine Hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-(+)-Bupivacaine Hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-(+)-Bupivacaine Hydrochloride
Reactant of Route 6
(R)-(+)-Bupivacaine Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.